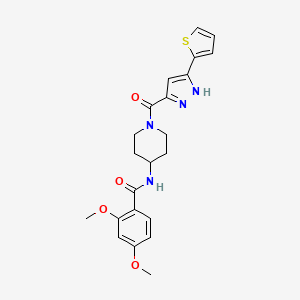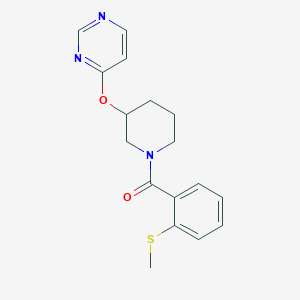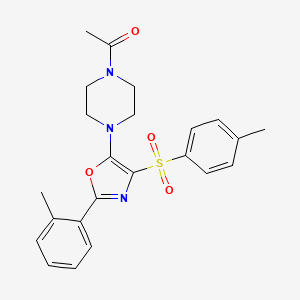
N-((4-cyclohexylthiazol-2-yl)methyl)-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4-cyclohexylthiazol-2-yl)methyl)-2-methylbenzamide is a useful research compound. Its molecular formula is C18H22N2OS and its molecular weight is 314.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Alzheimer's Disease Diagnosis
- PET Amyloid Ligand [11C]PIB Uptake in Alzheimer Disease : Studies have demonstrated the use of PET imaging with amyloid ligands, such as [11C]PIB, to identify increased tracer uptake in brain regions affected by Alzheimer's disease. This method helps in the early detection and monitoring of disease progression by highlighting amyloid accumulation in specific brain areas (Kemppainen et al., 2006).
Cancer Research
- Cellular Proliferation in Tumors Using 18F-ISO-1 : The application of 18F-ISO-1 PET imaging in patients with malignant neoplasms has been explored to evaluate tumor proliferation. This study suggests that 18F-ISO-1 uptake correlates with the proliferative status of solid tumors, offering a potential method for assessing tumor growth and response to therapy (Dehdashti et al., 2013).
Diagnostic Imaging
- Malignant Melanoma and Metastases with Iodine-123-N-(2-diethylaminoethyl 4-iodobenzamide) : The use of 123I-BZA in Phase II clinical trials for imaging primary melanomas and metastases highlights its potential as a diagnostic tool. The study indicates safe and effective external detection of melanoma, supporting its use in patient management and therapy evaluation (Michelot et al., 1993).
Understanding Endocrine Disruption
- Urinary Concentrations of Parabens and Serum Hormone Levels : Research investigating the relationship between paraben exposure and male reproductive health has revealed insights into how environmental chemicals may impact hormone levels and semen quality. Although no direct associations were found in some cases, the study emphasizes the need for further investigation into potential endocrine-disrupting effects of chemicals like parabens (Meeker et al., 2010).
Repellent Efficacy
- Efficacy of Insect Repellent N,N-diethyl-3-methylbenzamide (DEET) : Research evaluating the efficacy of DEET and other repellents against mosquito bites has contributed significantly to the development of effective personal protective measures against vector-borne diseases. Studies have quantified biting responses and repellent effectiveness, aiding in the formulation of products that provide prolonged protection (Fradin & Day, 2002).
Mecanismo De Acción
Target of Action
The primary targets of N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-methylbenzamide Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds . These compounds act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The specific interaction of N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-methylbenzamide Thiazole derivatives have been reported to have various biological effects, which could be attributed to their interaction with different targets .
Biochemical Pathways
The exact biochemical pathways affected by N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-methylbenzamide Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-methylbenzamide Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
The specific molecular and cellular effects of N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-methylbenzamide Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-methylbenzamide The solubility properties of thiazole derivatives could potentially be influenced by environmental factors .
Propiedades
IUPAC Name |
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-13-7-5-6-10-15(13)18(21)19-11-17-20-16(12-22-17)14-8-3-2-4-9-14/h5-7,10,12,14H,2-4,8-9,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLMDDBOQCAKQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=NC(=CS2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Benzyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2701917.png)



![3-[(benzyloxy)methyl]-1-methyl-N-[3-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxamide](/img/structure/B2701922.png)

![2-(4-fluorophenyl)-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2701925.png)
![N-(sec-butyl)-2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2701928.png)

![4-[4-(benzyloxy)phenyl]-6-(3-methylbutyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2701931.png)
![(2Z)-2-[(4-carbamoylphenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2701932.png)

